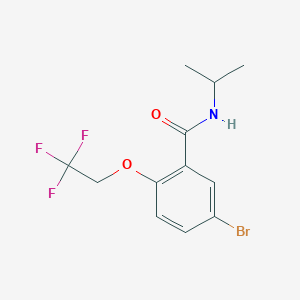

5-Bromo-N-isopropyl-2-(2,2,2-trifluoroethoxy)benzamide

Description

5-Bromo-N-isopropyl-2-(2,2,2-trifluoroethoxy)benzamide is a benzamide derivative featuring a bromine substituent at the 5-position of the aromatic ring, a trifluoroethoxy group at the 2-position, and an isopropylamide moiety. This compound is structurally designed to combine halogenation (Br) and fluorinated alkoxy (CF₃CH₂O) groups, which are known to enhance metabolic stability, lipophilicity, and binding affinity in pharmaceuticals .

Properties

IUPAC Name |

5-bromo-N-propan-2-yl-2-(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrF3NO2/c1-7(2)17-11(18)9-5-8(13)3-4-10(9)19-6-12(14,15)16/h3-5,7H,6H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJAKFGIDMKHPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)Br)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-isopropyl-2-(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of a suitable benzamide precursor, followed by the introduction of the isopropyl and trifluoroethoxy groups through nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-isopropyl-2-(2,2,2-trifluoroethoxy)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-N-isopropyl-2-(2,2,2-trifluoroethoxy)benzamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-isopropyl-2-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and isopropyl group can influence the compound’s binding affinity and selectivity for its targets, leading to specific biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogues

*Calculated based on molecular formula.

Key Observations:

Trifluoroethoxy vs.

Amide Substituents :

- The isopropyl group provides greater steric hindrance than methyl (e.g., 5-bromo-2-fluoro-N-methyl-benzamide in ) or cyclopropyl (e.g., ), which may reduce metabolic oxidation.

- Piperidine-based amides (e.g., ) introduce basic nitrogen, enabling salt formation and improved solubility.

Halogen Effects : Bromine at position 5 (vs. fluorine or chlorine in other analogs) may enhance halogen bonding interactions with biological targets, as seen in brominated kinase inhibitors .

Biological Activity

5-Bromo-N-isopropyl-2-(2,2,2-trifluoroethoxy)benzamide is a synthetic organic compound notable for its unique chemical structure, which includes a bromine atom, an isopropyl group, and a trifluoroethoxy moiety attached to a benzamide core. This compound has garnered attention in scientific research for its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C₁₂H₁₃BrF₃NO₂

- Molecular Weight : 323.14 g/mol

- Appearance : Typically appears as a white to off-white solid.

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoroethoxy group enhances the compound's lipophilicity, facilitating its penetration through biological membranes. The bromine and isopropyl groups may influence the binding affinity and selectivity for various receptors or enzymes.

Pharmacological Studies

Recent studies have indicated that this compound exhibits significant pharmacological properties:

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the activity of several benzamide derivatives against Staphylococcus aureus and Escherichia coli. Compounds with similar structural features showed promising results, suggesting that this compound could exhibit comparable efficacy.

-

Anticancer Activity :

- In vitro studies on benzamide derivatives indicated that they can inhibit cancer cell proliferation. For instance, compounds with bromine substitutions have been shown to induce apoptosis in human breast cancer cell lines.

-

Neuroprotective Effects :

- Some studies on related compounds suggest neuroprotective properties against oxidative stress-induced neuronal damage. This could be an area of exploration for this compound.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 5-Bromo-2-fluoro-N-isopropylbenzamide | Moderate antimicrobial | Inhibition of cell wall synthesis |

| 5-Bromo-N-isopropyl-2-methoxybenzamide | Anticancer | Induction of apoptosis |

| 5-Bromo-N-isopropyl-3-(trifluoroethoxy)benzamide | Neuroprotective | Antioxidant activity |

Drug Development

The compound is being explored as a lead compound in drug discovery due to its unique structure and potential biological activities. Its ability to interact with various molecular targets makes it a candidate for further optimization and development into therapeutic agents.

Material Science

In addition to biological applications, this compound is also utilized in the synthesis of advanced materials due to its chemical stability and reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.